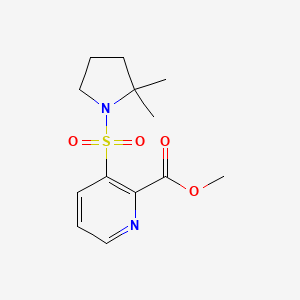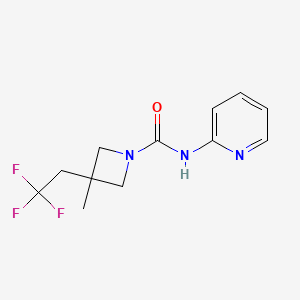![molecular formula C17H14N2O2 B6749973 N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B6749973.png)
N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide is a complex organic compound that features a benzofuran ring, a pyridine ring, and a prop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and pyridine intermediates, which are then coupled through a series of reactions involving amide bond formation. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-benzofuran-2-yl(pyridin-2-yl)methyl]prop-2-enamide
- N-[1-benzofuran-2-yl(pyridin-4-yl)methyl]prop-2-enamide
- N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-ynamide
Uniqueness
N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both benzofuran and pyridine rings in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-[1-benzofuran-2-yl(pyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-2-16(20)19-17(13-7-5-9-18-11-13)15-10-12-6-3-4-8-14(12)21-15/h2-11,17H,1H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWFOOVJOFDWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(C1=CN=CC=C1)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl (3S,4R)-1-[(4-cyanophenyl)methyl]-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B6749892.png)
![1-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6749894.png)
![2-(methoxymethyl)-6-methyl-N-[2-(3-methylpyridin-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6749909.png)
![2-[(2,2-difluorocyclohexyl)methylsulfonyl-ethylamino]-N-ethylacetamide](/img/structure/B6749913.png)

![N-[(2R)-2-hydroxypropyl]-3-methoxy-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B6749949.png)
![4-[3-[(4-Fluoro-3-methylphenyl)methylamino]phenyl]piperidine-2,6-dione](/img/structure/B6749950.png)
![4-methoxy-2-methyl-N-[(1R)-1-pyrazin-2-ylethyl]benzenesulfonamide](/img/structure/B6749954.png)
![(3aR,6aS)-5-(2-ethylphenyl)sulfonyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B6749957.png)


![1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-[2-(4-fluorophenyl)propan-2-yl]cyclopropyl]urea](/img/structure/B6749986.png)
![1-(3,5-Dimethyl-1,2-oxazol-4-yl)-3-[1-(2-phenylpropan-2-yl)cyclopropyl]urea](/img/structure/B6749990.png)
![1-[[(1R,2R)-2-phenylcyclopropyl]methyl]pyrrolidine-3-carboxamide](/img/structure/B6749991.png)
